3,4-Dichloro-5-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

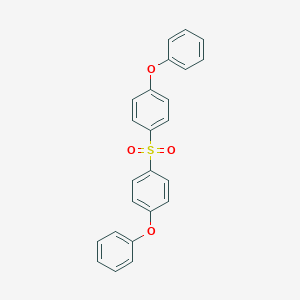

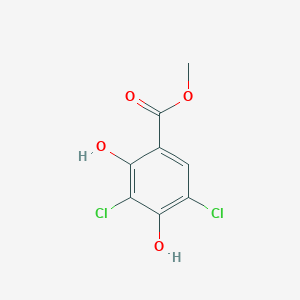

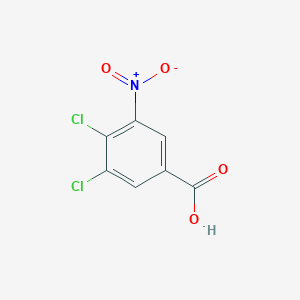

“3,4-Dichloro-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.01 . The compound is related to benzoic acids, which are a class of compounds that contain a benzene ring attached to a carboxylic acid group .

Synthesis Analysis

The synthesis of “this compound” could potentially be achieved through a series of reactions involving nitration, selective reduction, diazotisation, and chlorination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H3Cl2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H, (H,11,12) . This indicates the presence of two chlorine atoms, one nitro group, and one carboxylic acid group attached to a benzene ring.

Chemical Reactions Analysis

The nitro group in “this compound” is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

科学的研究の応用

Heterocyclic Compound Synthesis

Research has explored using related chloro-nitrobenzoic acid derivatives as precursors for synthesizing various heterocyclic scaffolds, important in drug discovery. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been identified as a multi-reactive building block for generating diverse nitrogenous heterocycles, such as benzimidazoles, benzotriazoles, and quinoxalinones, through heterocyclic oriented synthesis (HOS). This process involves immobilization on resin, chlorine substitution, nitro group reduction, and cyclization to afford compounds with significant pharmacological potential (Křupková et al., 2013).

Solubility Studies and Molecular Interactions

3,4-Dichloro-5-nitrobenzoic acid has been involved in studies to understand solubility and molecular interactions in various solvents. The Abraham model has been extensively applied to predict the solubility and interaction of similar chloro-nitrobenzoic acids in different organic solvents. Such studies aid in the development of new solubility models and deepen the understanding of molecular interactions, which is crucial for designing drug delivery systems and understanding environmental behaviors of compounds (Stovall et al., 2005).

Crystal Engineering and Structure Design

The field of crystal engineering has also benefited from the study of this compound and its derivatives, utilizing its structural properties to form novel crystal structures. Such research contributes to the understanding of molecular tapes mediated by hydrogen and halogen bonds. It explores the potential of carboxylic acid and pyridine heterosynthons for crystal design, offering insights into the manipulation of molecular assemblies for desired physical and chemical properties (Saha et al., 2005).

Surface Modification and Material Science

Investigations into the chemical modification of surfaces, such as hydrogenated diamond, with nitrobenzoic acid derivatives, including 3,4-dinitrobenzoic acid, have shown the potential for introducing functional groups onto surfaces. This research opens pathways for developing advanced materials with tailored surface properties for various applications, from sensors to biocompatible materials (Tsubota et al., 2006).

Safety and Hazards

When handling “3,4-Dichloro-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn. It is also recommended to ensure adequate ventilation and to avoid ingestion and inhalation .

作用機序

Target of Action

Nitro compounds, in general, are known to interact with various biological targets, including enzymes and proteins .

Mode of Action

Nitro compounds typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The nitro group, − NO 2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, including suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Nitro compounds are known to have high dipole moments, which can result in lower volatility compared to similar compounds .

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-5-nitrobenzoic acid can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound should be stored in a dry, cool, and well-ventilated place for optimal stability .

生化学分析

Biochemical Properties

The nitro group (−NO2) in the 3,4-Dichloro-5-nitrobenzoic acid molecule could potentially interact with biomolecules in a cell, affecting their function .

Cellular Effects

Nitro compounds can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Benzoic acid derivatives can be involved in various metabolic pathways, interacting with different enzymes and cofactors .

特性

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。